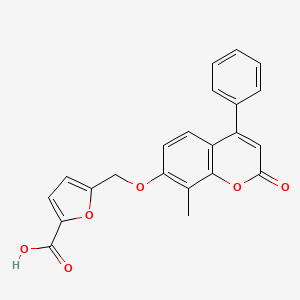

5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

Beschreibung

5-(((8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) scaffold with a furan-carboxylic acid moiety. The structure features:

- A 2H-chromen-2-one core substituted with a methyl group at position 8 and a phenyl group at position 2.

- A furan-2-carboxylic acid group linked via an oxymethylene bridge at position 7 of the chromene ring.

Eigenschaften

Molekularformel |

C22H16O6 |

|---|---|

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C22H16O6/c1-13-18(26-12-15-7-9-19(27-15)22(24)25)10-8-16-17(11-20(23)28-21(13)16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,24,25) |

InChI-Schlüssel |

KKWJAVLPKUAQOI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(O4)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid typically involves multiple steps. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate in dry acetone. This is followed by the addition of hydrazine hydrate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(((8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carbonsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Furanring oder am Chromenring.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Reaktionsbedingungen umfassen in der Regel Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM) und können Erhitzen oder Kühlen erfordern, um die Reaktionsgeschwindigkeit zu kontrollieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(((8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carbonsäure beinhaltet die Interaktion mit verschiedenen molekularen Zielstrukturen. So kann sie beispielsweise Enzyme wie Carboanhydrase und Mikrotubuli-Polymerisation hemmen, was zu Antikrebswirkungen führt. Die Verbindung kann auch reaktive Sauerstoffspezies regulieren, was zu ihrer biologischen Aktivität beiträgt.

Wirkmechanismus

The mechanism of action of 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid involves its interaction with various molecular targets. For example, it can inhibit enzymes such as carbonic anhydrase and microtubule polymerization, leading to anticancer effects . The compound can also regulate reactive oxygen species, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Analogs

Key Structural Differences and Implications

Chromen Substitutions :

- The 8-methyl-4-phenyl substitution on the chromen core (target compound) may enhance π-π stacking and hydrophobic interactions compared to 6-chloro-4-phenyl () or unsubstituted chromens .

- Methyl ester analogs (e.g., ) exhibit higher logP values (~6.8) versus the carboxylic acid form, suggesting better bioavailability but reduced solubility .

Linker and Furan Modifications: The oxymethylene bridge in the target compound provides conformational flexibility, whereas rigid linkers (e.g., direct aryl-furan bonds in ) may restrict binding modes .

Biological Activity :

- Fungal-derived analogs () show cytotoxicity (IC₅₀ ~10–50 μM), while synthetic methyl esters () lack reported activity data, highlighting the need for targeted assays .

Biologische Aktivität

5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is , with a molecular weight of approximately 390.39 g/mol. The compound features a chromenone moiety, which is often associated with various biological activities.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆O₅ |

| Molecular Weight | 390.39 g/mol |

| CAS Number | 307547-35-9 |

| IUPAC Name | 5-methyl-4-{[(2-oxo-4-phenyl-6-propylchromen-7-yl)oxy]methyl}furan-2-carboxylic acid |

Antitumor Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit significant antitumor properties. For instance, compounds structurally similar to 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid have shown cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.

- Case Study : A study demonstrated that a related compound exhibited an IC50 value of 45 µM against MCF7 breast cancer cells, indicating potent antitumor activity (source: MDPI).

Anti-inflammatory Effects

The anti-inflammatory properties of chromenone derivatives have also been explored. These compounds are believed to inhibit the production of pro-inflammatory cytokines.

- Research Findings : In vitro studies have shown that these compounds can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases.

Antimicrobial Activity

The antimicrobial effects of 5-(((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)methyl)furan -2-carboxylic acid have been evaluated against various bacterial strains.

- Activity Spectrum :

- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC value of 32 µg/mL.

- Gram-negative bacteria : Showed moderate activity against Escherichia coli with an MIC value of 64 µg/mL.

- Fungi : Displayed antifungal activity against Candida albicans with an IC50 value of 15 µg/mL.

Synthesis

The synthesis of 5-(((8-methyl-2-oxo -4-pheny l -2H-chromen -7-y l) oxy )methyl )furan -2-carboxylic acid involves several steps, starting from commercially available precursors. The synthetic route typically includes:

- Formation of Chromenone Core : Utilizing known synthetic pathways to construct the chromenone backbone.

- Functionalization : Subsequent functionalization steps introduce the furan carboxylic acid moiety.

- Purification and Characterization : Final products are purified using column chromatography and characterized via NMR and mass spectrometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.